Boc-hyp-obzl
Overview
Description
Boc-hyp-obzl, also known as BOC-HYP-OBZL, is a compound with the molecular formula C17H23NO51. It is also known by other synonyms such as (2S,4R)-2-Benzyl 1-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate1.
Synthesis Analysis
The synthesis of Boc-hyp-obzl is not explicitly mentioned in the search results. However, it is known that Fmoc solid-phase peptide synthesis (SPPS) is a common method for peptide synthesis2. This method is used due to the availability of high-quality Fmoc building blocks at low cost, and the ability to create a broad range of peptide derivatives2.Molecular Structure Analysis
The molecular weight of Boc-hyp-obzl is 321.4 g/mol1. The IUPAC name is 2-O-benzyl 1-O-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate1. The InChI and SMILES strings provide a textual representation of the molecule structure1.
Chemical Reactions Analysis
Specific chemical reactions involving Boc-hyp-obzl are not detailed in the search results. However, it’s worth noting that Fmoc SPPS, a method often used for peptide synthesis, involves a series of reactions including coupling and deprotection2.Physical And Chemical Properties Analysis
Boc-hyp-obzl has a molecular weight of 321.4 g/mol1. Other specific physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Biological Activity of [L‐hydroxyproline]3‐tuftsin Analogue and its α‐ or β‐O‐D‐glucosylated Derivatives : This study details the synthesis of Hyp3-tuftsin analogue and its derivatives, where Boc-hyp-obzl is used in the peptide synthesis process. These compounds have been evaluated for their capacity to evoke interleukin 1 release and modulate immunogenic activity, suggesting potential applications in immunological research (Biondi et al., 1993).
Development of Orthogonally Protected Hypusine for Solid-Phase Peptide Synthesis : This paper discusses the development of a hypusine reagent with orthogonal protection for solid-phase synthesis of hypusinated peptides. Boc-hyp-obzl's related compounds are utilized in the Fmoc/t-Bu protection strategy, demonstrating its relevance in the field of peptide synthesis (Song et al., 2015).
Influence of Subphase on the Orientation of Helical Peptides at Interface : This study explores the orientation of helical peptides (including Boc-hyp-obzl derivatives) on different subphases. The research findings provide insights into the molecular interactions and structural orientations of peptides, which are crucial for understanding peptide behavior in various environments (Kitagawa et al., 2002).
Methods, Setup, and Safe Handling for Anhydrous Hydrogen Fluoride Cleavage in Boc Solid-Phase Peptide Synthesis : This paper presents methodologies and safety measures for handling anhydrous hydrogen fluoride in Boc solid-phase peptide synthesis, where compounds like Boc-hyp-obzl are often used. The study provides crucial information for researchers working with these compounds in laboratory settings (Muttenthaler et al., 2015).
Novel Membrane Materials Having EEE Derivatives as a Chiral Recognition Site : This research introduces polymeric membranes with peptide residues, including derivatives of Boc-hyp-obzl, used as chiral recognition sites. Such materials have potential applications in enantioselective processes and chiral separations (Yoshikawa et al., 2001).
Safety And Hazards
In terms of safety, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Boc-hyp-obzl5. Personal protective equipment should be used, and adequate ventilation should be ensured5.
Future Directions
The future directions of Boc-hyp-obzl are not explicitly mentioned in the search results. However, the field of peptide synthesis, which includes compounds like Boc-hyp-obzl, is continually advancing2. There is a growing demand for synthetic peptides in medicinal chemistry and pharmacology, leading to continuous improvements in peptide quality, synthesis time, and novel synthetic targets2.
properties
IUPAC Name |
2-O-benzyl 1-O-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-13(19)9-14(18)15(20)22-11-12-7-5-4-6-8-12/h4-8,13-14,19H,9-11H2,1-3H3/t13-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIPCYKSYYZEJH-KGLIPLIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-hyp-obzl |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.